3-(4-Ethylphenyl)butanoyl chloride
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Overview
Description
3-(4-Ethylphenyl)butanoyl chloride is an organic compound with the molecular formula C12H15ClO. It is a member of the acyl chloride family, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)butanoyl chloride typically involves the reaction of 3-(4-Ethylphenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction is as follows:
3-(4-Ethylphenyl)butanoic acid+SOCl2→3-(4-Ethylphenyl)butanoyl chloride+SO2+HCl
The reaction is typically conducted at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)butanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Friedel-Crafts Acylation: Used in the acylation of aromatic compounds to form ketones.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Alcohols: Reacts with alcohols in the presence of a base (e.g., pyridine) to form esters.
Amines: Reacts with primary or secondary amines to form amides.
Water: Hydrolyzes in the presence of water to form the corresponding carboxylic acid.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3-(4-Ethylphenyl)butanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)butanoyl chloride involves nucleophilic attack on the carbonyl carbon by various nucleophiles. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion. This mechanism is common to acyl chlorides and is utilized in various synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but with a phenyl group instead of a 4-ethylphenyl group.
Acetyl Chloride: A simpler acyl chloride with a methyl group instead of a 4-ethylphenyl group.
Propionyl Chloride: Contains an ethyl group instead of a 4-ethylphenyl group.
Uniqueness
3-(4-Ethylphenyl)butanoyl chloride is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
3-(4-ethylphenyl)butanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUCTKLAWOIDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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